



# **Application Notes: In Vitro Profiling of the BACE1 Inhibitor LY2811376**

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Compound of Interest		
Compound Name:	LY2811376	
Cat. No.:	B608720	Get Quote

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### **Abstract**

These application notes provide detailed protocols for the in vitro characterization of **LY2811376**, a non-peptidic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's Disease.[1][2] The following protocols describe cell-based assays using human cell lines that overexpress amyloid precursor protein (APP) to quantify the potency and mechanism of action of LY2811376. Methodologies for measuring the inhibition of AB production via ELISA and for observing the modulation of APP processing via Western Blot are presented.

## Introduction

Alzheimer's Disease is characterized by the cerebral accumulation of plagues composed primarily of Aß peptides.[1] These peptides are generated through the sequential cleavage of APP by BACE1 and y-secretase.[1][3] As the initial and rate-limiting step, BACE1 is a prime therapeutic target for reducing Aß levels. LY2811376 is an orally available, non-peptidic BACE1 inhibitor that has been shown to reduce Aß levels in both preclinical models and humans.[2] The assays described herein are fundamental for researchers studying BACE1 inhibition and the effects of compounds like **LY2811376** on the amyloidogenic pathway.



## **Data Presentation**

The inhibitory activity of **LY2811376** has been quantified in various in vitro assay formats. The following tables summarize the reported potency of **LY2811376** in both enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of BACE1 by LY2811376

Substrate Type	Assay Format	IC50 (nM)	Reference
Synthetic Peptide	FRET	239	[2]
Chimeric Protein (MBP-C125)	-	249	[2]

Table 2: Cellular Inhibition of Aβ Production by **LY2811376** 

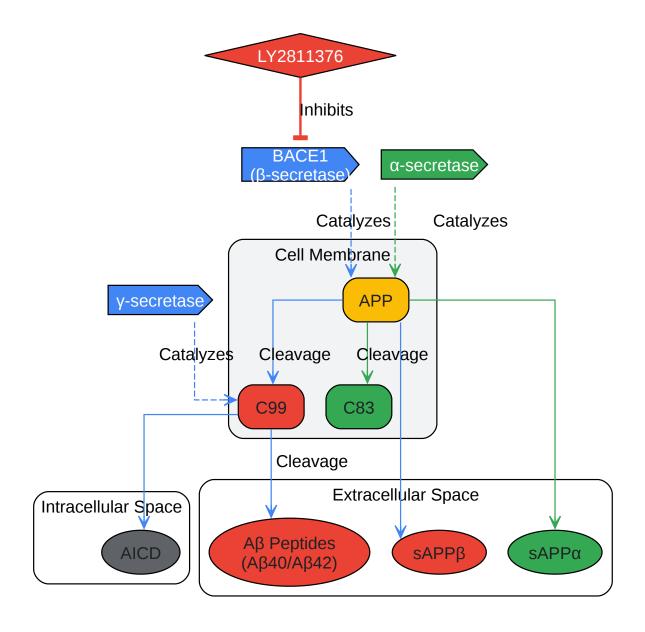
Cell Line	Aβ Species Measured	Assay Type	IC50 / EC50 (nM)	Reference
HEK293swe	Αβ1-40	ELISA	~300 (EC50)	[2]
HEK293swe	Αβ1-42	ELISA	~300 (EC50)	[2]
SH- SY5Y/APPswe	Αβ40 & Αβ42	ELISA	7 - 18 (IC50)	[4]
PDAPP Primary Neurons	Αβ1-40 & Αβ1-42	ELISA	~100 (EC50)	

## **Signaling Pathway**

The canonical amyloidogenic pathway involves the sequential cleavage of APP. BACE1 first cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment, C99. The C99 fragment is then cleaved by the γ-secretase complex to produce Aβ peptides and the APP intracellular domain (AICD). Inhibition of BACE1 by **LY2811376** blocks the initial cleavage, thereby reducing the production of sAPPβ, C99, and



subsequently, A $\beta$ . This can lead to a compensatory increase in the non-amyloidogenic pathway, where  $\alpha$ -secretase cleaves APP to produce sAPP $\alpha$  and the C83 fragment.



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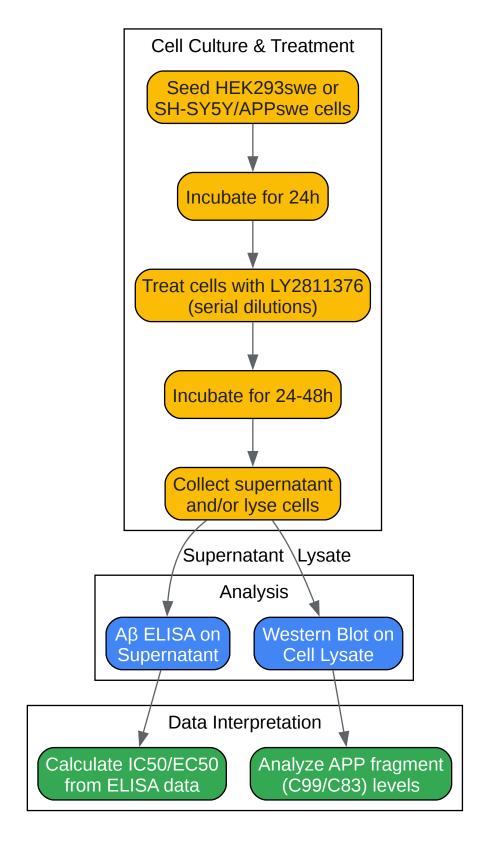
**Caption:** BACE1 initiates the amyloidogenic processing of APP.

## **Experimental Protocols**

The following are detailed protocols for assessing the activity of **LY2811376** in cell-based assays.



## **Experimental Workflow Overview**



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**Caption:** General workflow for in vitro BACE1 inhibitor testing.

## Protocol 1: Cellular Aβ Reduction Assay using ELISA

This protocol describes the quantification of secreted A $\beta$ 40 and A $\beta$ 42 in the supernatant of cultured cells overexpressing human APP with the Swedish mutation (APPsw) following treatment with **LY2811376**.

#### Materials:

- HEK293 cells stably expressing APPsw (HEK293swe) or SH-SY5Y cells transfected with APPsw.
- Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- Serum-free medium (e.g., Opti-MEM).
- LY2811376.
- DMSO (for compound stock solution).
- 96-well cell culture plates.
- Commercially available Aβ40 and Aβ42 ELISA kits.
- Plate reader capable of colorimetric measurements.

#### Procedure:

- · Cell Seeding:
  - Trypsinize and count HEK293swe or SH-SY5Y/APPswe cells.
  - $\circ$  Seed the cells into a 96-well plate at a density of 5 x 10<sup>4</sup> cells per well in 100  $\mu$ L of complete growth medium.[1]
  - Incubate the plate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 24 hours.
- Compound Preparation and Treatment:



- Prepare a 10 mM stock solution of LY2811376 in DMSO.
- Perform serial dilutions of the stock solution in serum-free medium to achieve final assay concentrations (e.g., ranging from 1 nM to 10 μM).
- Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
- After the 24-hour incubation, gently aspirate the growth medium from the wells.
- $\circ$  Add 100  $\mu$ L of serum-free medium containing the desired concentration of **LY2811376** or vehicle control to each well.[1]
- Incubate the plate for an additional 24 to 48 hours at 37°C and 5% CO<sub>2</sub>.[1]
- Supernatant Collection:
  - After the treatment incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.
  - Carefully collect the supernatant from each well for Aβ analysis. Samples can be stored at
     -80°C if not analyzed immediately.
- Aβ Quantification (ELISA):
  - Quantify the levels of secreted Aβ40 and Aβ42 in the collected supernatants using commercial ELISA kits. Follow the manufacturer's instructions precisely.[5][6][7] A general procedure is as follows:
    - Add standards and samples to the antibody-precoated microplate.
    - Incubate, then wash the plate.
    - Add a biotinylated detection antibody.
    - Incubate, then wash the plate.
    - Add an HRP-conjugate and incubate.
    - Wash the plate, then add the substrate solution.



- Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).[6][7]
- Data Analysis:
  - Generate a standard curve for each ELISA plate.
  - Calculate the concentration of Aβ40 and Aβ42 in each sample.
  - Normalize the Aβ levels to the vehicle control (representing 0% inhibition).
  - Plot the percent inhibition versus the logarithm of the LY2811376 concentration and fit the data using a four-parameter logistic model to determine the IC50 or EC50 value.

# Protocol 2: Analysis of APP C-Terminal Fragments by Western Blot

This protocol is for the detection of the APP C-terminal fragments C99 and C83 in cell lysates to confirm the mechanism of action of **LY2811376**.

#### Materials:

- Cell lysates from Protocol 1 (or a separately prepared experiment).
- Lysis buffer (e.g., RIPA buffer with protease inhibitors).
- BCA Protein Assay Kit.
- SDS-PAGE gels (e.g., 16% Tris-Tricine gels are suitable for resolving small fragments).[8]
- · Nitrocellulose or PVDF membranes.
- Transfer buffer.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibody: Anti-APP C-terminal antibody (recognizing both C99 and C83).
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.



- · Chemiluminescent substrate.
- Imaging system.

#### Procedure:

- Cell Lysis and Protein Quantification:
  - After removing the supernatant for ELISA, wash the cells in the 96-well plate with cold PBS.
  - Add lysis buffer to each well and incubate on ice.
  - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
  - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Prepare protein samples by adding SDS sample buffer and boiling.
  - Load equal amounts of protein (e.g., 50 µg) per lane on a high-percentage Tris-Tricine or Tris-glycine gel.[8]
  - Perform electrophoresis to separate the proteins.
  - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.
  - Wash the membrane multiple times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.



- Detection and Analysis:
  - Apply the chemiluminescent substrate to the membrane.
  - Capture the signal using an imaging system.
  - Analyze the band intensities for C99 and C83. BACE1 inhibition by LY2811376 is expected to decrease the C99 band intensity and potentially increase the C83 band intensity.

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